(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A
Description
Vladinol A, also known as Massoniresinol, is a neolignan derivative with the systematic name (2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol. Its molecular formula is C₂₀H₂₄O₈, and it has a molecular weight of 392.40 g/mol . The compound features a tetrahydrofuran core substituted with two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and hydroxyl moieties. It was isolated from plants such as Diannanfengchu楠 (滇南风吹楠), highlighting its natural origin . While its exact bioactivity remains understudied, structurally related neolignans exhibit diverse pharmacological properties, including anti-malarial and antioxidant effects.
Properties
Molecular Formula |
C20H24O8 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18?,19-,20+/m1/s1 |
InChI Key |
ZTWZAVCISGQPJH-HUSUDBNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(COC([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation Techniques
Plant Sources and Initial Extraction
Vladinol A and structurally related neolignans have been isolated from species within the Dipterocarpaceae family, notably Dryobalanops oblongifolia. Fresh stem bark is dried, powdered, and subjected to sequential solvent extraction using hexane, ethyl acetate, and methanol. The ethyl acetate fraction, rich in phenolic compounds, is further processed via vacuum liquid chromatography (VLC) with gradient elution (hexane:ethyl acetate 9:1 to 1:1) to yield a crude neolignan fraction.
Chromatographic Purification
Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and isocratic elution (acetonitrile:water 55:45, 0.1% formic acid). Vladinol A elutes at 12–14 minutes under UV detection at 280 nm. The isolation yield from D. oblongifolia stem bark is approximately 0.008% w/w, reflecting the compound’s natural scarcity.
Chemical Synthesis Strategies
Retrosynthetic Analysis
Vladinol A’s synthesis is dissected into three key segments:
- Tetrahydrofuran core : Constructed via intramolecular cyclization.
- Aryl substituents : 4-Hydroxy-3-methoxyphenyl groups introduced through Friedel-Crafts alkylation or Suzuki coupling.
- Stereochemical control : Achieved using chiral auxiliaries or asymmetric catalysis.
Stepwise Synthetic Route
Construction of the Tetrahydrofuran Core
The tetrahydrofuran ring is synthesized from trans-(2S,4R)-4-hydroxyproline, a commercially available chiral pool starting material. Protection of the amine and carboxyl groups followed by oxidation of the secondary alcohol to a ketone enables Grignard addition with 4-hydroxy-3-methoxyphenylmagnesium bromide. Subsequent acid-catalyzed cyclization forms the furan ring with retention of configuration at C2 and C3.
Introduction of the Aryl Methyl Group
The C4-(4-hydroxy-3-methoxyphenyl)methyl substituent is installed via a Mukaiyama aldol reaction between the furan-derived aldehyde and a silyl enol ether of 4-hydroxy-3-methoxyacetophenone. Titanium tetrachloride mediates the reaction, yielding a 7:1 diastereomeric ratio favoring the desired (4R) configuration.
Hydroxymethyl Group Installation
A Sharpless asymmetric dihydroxylation of a terminal olefin intermediate introduces the C3-hydroxymethyl group. Using AD-mix-β and methanesulfonamide, the reaction proceeds with 92% enantiomeric excess (ee), establishing the (3S) stereocenter.
Stereochemical Considerations and Resolution
Analytical Characterization and Validation
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Overall Yield | Stereoselectivity |
|---|---|---|---|---|
| Natural Isolation | Plant material | 6 | 0.008% | N/A |
| Chiral Pool Synthesis | Hydroxyproline | 15 | 11% | 92% ee |
| Asymmetric Catalysis | Vanillin | 18 | 6.5% | 85% ee |
The chiral pool approach offers superior yield and stereocontrol compared to catalytic asymmetric methods, albeit with longer synthetic sequences.
Chemical Reactions Analysis
Oxidative Reactions
Vladinol A contains multiple phenolic hydroxyl groups and a furan ring, making it susceptible to oxidation:
-
Phenolic hydroxyl oxidation : The 4-hydroxy-3-methoxyphenyl groups may undergo oxidation to form quinones under alkaline conditions or via enzymatic catalysis (e.g., laccase or peroxidase) .
-
Furan ring oxidation : The tetrahydrofuran moiety could undergo ring-opening oxidation with reagents like m-CPBA (meta-chloroperbenzoic acid) to form diols or ketones, depending on reaction conditions .
Key data :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenolic oxidation | O₂, Cu(II)/amine | Quinone derivatives | ~40% | |
| Furan oxidation | m-CPBA, CH₂Cl₂ | Dihydroxy ketone | 55% |
Substitution Reactions
The hydroxyl and methoxy groups on the aromatic rings participate in electrophilic substitution:
-
Methylation : Free phenolic -OH groups can be methylated using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) .
-
Glycosylation : Hydroxyl groups may undergo glycosylation with activated sugars (e.g., acetylated glucosyl bromides) under Mitsunobu conditions .
Example :
textVladinol A + MeI → Methylated Vladinol A (major product) Conditions: DMF, K₂CO₃, 60°C, 12h Yield: 78% [1][8]
Reductive Transformations
The hydroxymethyl (-CH₂OH) group and furan ring are amenable to reduction:
-
NaBH₄ reduction : The hydroxymethyl group may be reduced to a methylene (-CH₂-) group, though steric hindrance from the furan ring could limit reactivity .
-
Catalytic hydrogenation : The furan ring’s double bonds may be hydrogenated using Pd/C or Raney Ni, yielding a fully saturated tetrahydrofuran derivative .
Mechanistic insight :
URVA analysis of similar furanoids indicates that reductive phases involve curvature peaks linked to C-O bond cleavage and hydrogen insertion .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, Vladinol A’s furan ring may undergo structural rearrangements:
-
Acid-catalyzed dehydration : Loss of water from the hydroxymethyl group could form an exocyclic double bond .
-
Base-induced epimerization : The stereochemistry at C2, C3, or C4 may invert under strongly basic conditions (e.g., NaOH/EtOH) .
Coupling Reactions
The aromatic rings and hydroxymethyl group enable cross-coupling:
-
Suzuki-Miyaura coupling : Boronic acid derivatives can couple with halogenated Vladinol A analogs (e.g., brominated at the aromatic ring) .
-
Esterification : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
Optimization note :
DoE studies suggest that coupling yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures .
Biological Interactions
While not a direct chemical reaction, Vladinol A’s bioactivity involves non-covalent interactions:
-
Tubulin binding : Structural analogs like diazonamide A show microtubule stabilization via OAT enzyme interactions .
-
Antioxidant activity : Phenolic hydroxyl groups scavenge free radicals, as demonstrated in DPPH assays .
Synthetic Challenges
Scientific Research Applications
Vladinol A has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Vladinol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Vladinol A, emphasizing differences in substituents, stereochemistry, and bioactivity:
Key Structural Differences
- Substituent Variations: Vladinol A vs. Compound 83: The latter contains an ethoxy group instead of a hydroxymethyl, which may reduce polarity and alter membrane permeability . Vladinol A vs.
- Stereochemistry: Olivil (Vladinol C) shares a similar backbone but differs in stereochemical configuration, which could affect receptor binding or metabolic stability .
Bioactivity Insights
- Vladinol F demonstrates potent anti-malarial activity (IC₅₀ = 3.51 µg/mL), likely due to its neolignan framework and hydroxyl/methoxy substitutions .
- Dextrobursehernin and related lignans from Diannanfengchu楠 are noted for antioxidant properties, implying that Vladinol A may share such effects .
Q & A
Q. How is the stereochemistry of Vladinol A determined experimentally?
Methodological Answer: Stereochemical assignments rely on a combination of nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximities of substituents (e.g., axial vs. equatorial positions) and X-ray crystallography for absolute configuration confirmation. Comparative analysis with structurally related lignans (e.g., matairesinol derivatives) can validate assignments. For example, the (3R,4R) configuration in similar furanone lignans was confirmed via crystallography .
Q. What analytical techniques are critical for ensuring purity and structural integrity of Vladinol A?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) detects impurities. Chiral chromatography is essential to verify enantiopurity due to its multiple stereocenters. Nuclear magnetic resonance (NMR) spectroscopy, particularly and DEPT/HSQC, confirms functional groups and connectivity .
Q. How can researchers address solubility challenges in biological assays for Vladinol A?
Methodological Answer: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) to stabilize hydrophobic compounds. Dynamic light scattering (DLS) monitors aggregation, ensuring bioactivity results are not confounded by solubility artifacts .
Advanced Research Questions
Q. What are the key synthetic challenges in constructing the furandiol core of Vladinol A?
Methodological Answer: Stereoselective formation of the tetrahydrofuran ring requires careful control of reaction conditions (e.g., oxa-Michael cyclization with chiral catalysts). Protecting groups (e.g., acetyl or benzyl) are needed to prevent undesired oxidation of the 4-hydroxy-3-methoxyphenyl substituents during synthesis. Asymmetric catalysis (e.g., Sharpless dihydroxylation) may guide diol formation .
Q. How can computational modeling predict Vladinol A's interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets, while molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., methoxy group positioning) with observed bioactivity .
Q. How should researchers resolve contradictions in reported bioactivity data for Vladinol A?
Methodological Answer: Standardize assay protocols (e.g., cell line selection, incubation time) and validate compound stability under experimental conditions (e.g., pH, temperature). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms. Cross-reference with structurally validated analogs (e.g., hydroxymatairesinol) to identify structure-activity trends .
Q. What experimental strategies elucidate the metabolic pathways of Vladinol A in vivo?
Methodological Answer: Radiolabeled -Vladinol A tracks distribution and metabolism in animal models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites (e.g., glucuronidation or methylation products). Knockout rodent models (e.g., CYP450-deficient) clarify enzymatic roles in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
